REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH3:12][O:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:22]([N:25]=[C:26]=[O:27])(=[O:24])=[O:23])=[O:15]>C(Cl)Cl>[CH3:9][O:8][C:6]1[N:5]=[C:4]([O:10][CH3:11])[N:3]=[C:2]([NH:1][C:26]([NH:25][S:22]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:14]([O:13][CH3:12])=[O:15])(=[O:24])=[O:23])=[O:27])[N:7]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)OC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at ambient temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
It was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted amine
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated at temperatures up to 40° under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with butyl chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C1=C(C=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |